4-Nitrophenetole

Description

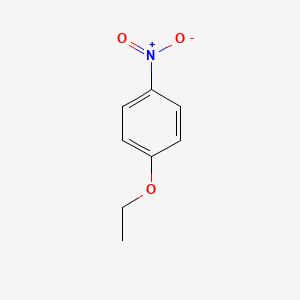

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWPKEYHUZKMWKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026655 | |

| Record name | 1-Ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Hawley] Deep brown crystals; [MSDSonline] | |

| Record name | 4-Nitrophenetole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

283 °C | |

| Record name | 4-NITROPHENETOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

90 °C | |

| Record name | 4-Nitrophenetole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLIGHTLY SOL IN WATER, ALCOHOL; SOL IN HOT PETROLEUM ETHER; VERY SOL IN HOT ALCOHOL, DIETHYL ETHER; SOL IN ALL PROPORTIONS IN ACETONE, BENZENE | |

| Record name | 4-NITROPHENETOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1176 AT 100 °C/4 °C | |

| Record name | 4-NITROPHENETOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00623 [mmHg] | |

| Record name | 4-Nitrophenetole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PRISMS FROM ALCOHOL, WATER OR ETHER | |

CAS No. |

100-29-8 | |

| Record name | p-Nitrophenetole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrophenetole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethoxy-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROPHENETOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0A69I1MCU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITROPHENETOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

60 °C | |

| Record name | 4-NITROPHENETOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Nitrophenetole: Mechanism, Pathway, and Experimental Protocol

This guide provides a comprehensive exploration of the synthesis of 4-nitrophenetole, a key intermediate in the production of various pharmaceuticals and dyes. We will delve into the core chemical principles governing its formation, primarily through the Williamson ether synthesis, offering a detailed mechanistic breakdown and a field-proven experimental protocol. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this important organic transformation.

Introduction and Strategic Importance

This compound (4-ethoxy-1-nitrobenzene) is a valuable building block in organic synthesis. Its structure, featuring an ether linkage and a nitro group on an aromatic ring, makes it a versatile precursor. The nitro group can be readily reduced to an amine, which is a critical step in the synthesis of phenetidine and subsequently, active pharmaceutical ingredients (APIs) like the analgesic Paracetamol (acetaminophen).[1][2][3] The most reliable and widely adopted method for preparing this compound is the Williamson ether synthesis, a classic yet powerful SN2 reaction.[4][5]

The Core Reaction: Williamson Ether Synthesis

The synthesis of this compound from 4-nitrophenol and an ethyl halide is a textbook example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The overall transformation involves two critical steps: the deprotonation of the phenol to form a potent nucleophile, followed by the attack of this nucleophile on an electrophilic ethyl source.

Mechanistic Pathway

Step 1: Deprotonation and Formation of the Nucleophile

The reaction is initiated by the deprotonation of the hydroxyl group of 4-nitrophenol. Due to the strong electron-withdrawing nature of the para-nitro group, the phenolic proton of 4-nitrophenol is significantly acidic (pKa ≈ 7.15), making it susceptible to removal by a suitable base.[6] In a common laboratory preparation, this is achieved by dissolving metallic sodium in absolute ethanol, which generates sodium ethoxide (in situ), a strong base.[7]

The sodium ethoxide then deprotonates the 4-nitrophenol to form the sodium 4-nitrophenoxide salt. This resulting phenoxide ion is a powerful nucleophile, stabilized by resonance that delocalizes the negative charge onto the nitro group.

Step 2: SN2 Nucleophilic Attack

The highly nucleophilic 4-nitrophenoxide ion attacks the electrophilic carbon atom of an ethyl halide (e.g., ethyl iodide or ethyl bromide). This occurs in a concerted, backside attack characteristic of an SN2 reaction, where the carbon-oxygen bond forms simultaneously as the carbon-halogen bond breaks.[8] The halide ion is displaced as a leaving group, resulting in the formation of this compound.

Caption: The reaction pathway for this compound synthesis via Williamson etherification.

Field-Proven Experimental Protocol

The following protocol is adapted from established laboratory procedures for the synthesis of this compound.[7]

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| 4-Nitrophenol | 0.2 mole (27.8 g) | Starting material |

| Metallic Sodium | 0.25 g-equivalent (5.75 g) | Base precursor (forms NaOEt) |

| Absolute Ethanol | 300 mL | Solvent and reagent (forms NaOEt) |

| Ethyl Iodide (or Bromide) | 0.2 mole (31.2 g, 16 mL) | Electrophile (ethyl source) |

| 5% Sodium Carbonate Solution | 100 mL | Aqueous wash (removes unreacted phenol) |

| Diethyl Ether | ~200-300 mL | Extraction solvent |

| Anhydrous Calcium Chloride | ~5-10 g | Drying agent |

| Round-bottom flask, Reflux Condenser, Heating Mantle, Stirring Apparatus, Separatory Funnel, Distillation Apparatus | Standard laboratory glassware and equipment | Reaction, work-up, and purification |

Step-by-Step Methodology

-

Preparation of Sodium Ethoxide: Carefully add 0.25 g-equivalent of metallic sodium in small pieces to 300 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow all the sodium to react completely.

-

Addition of Phenol: Once the sodium ethoxide solution has cooled slightly, add a solution of 0.2 mole of 4-nitrophenol dissolved in a small amount of absolute ethanol.

-

Alkylation Reaction: Add 0.2 mole of ethyl iodide to the mixture. Equip the flask with a stirrer and heat the mixture to reflux. Maintain a gentle reflux with continuous stirring for 5 hours, ensuring the exclusion of atmospheric moisture.[7]

-

Solvent Removal: After the reflux period, arrange the apparatus for distillation and distill off the majority of the ethanol solvent. A 20-cm Vigreux column is recommended for efficient separation.[7]

-

Aqueous Work-up: Cool the concentrated reaction residue and pour it into 100 mL of 5% aqueous sodium carbonate solution. This step neutralizes any acidic impurities and converts any unreacted 4-nitrophenol into its water-soluble sodium salt.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic product with diethyl ether (e.g., 3 x 75 mL portions).

-

Washing and Drying: Combine the organic extracts and wash them with water to remove residual sodium carbonate. Dry the ether layer over anhydrous calcium chloride.

-

Purification: Filter off the drying agent and remove the diethyl ether by distillation. The crude this compound can be purified either by recrystallization from an ethanol/water mixture or by vacuum fractionation. The final product is a solid with a melting point of 60°C and the expected yield is approximately 60%.[7]

Scientific Integrity & Causality

Expertise & Trustworthiness in Protocol Design:

-

Choice of Base and Solvent: The use of metallic sodium in absolute ethanol is a deliberate choice to create a strong, anhydrous base (sodium ethoxide).[7] Anhydrous conditions are critical to prevent water from competing as a nucleophile or reacting violently with the sodium. Using ethanol as the solvent ensures the solubility of both the resulting phenoxide and the base.

-

Choice of Alkyl Halide: Ethyl iodide is an excellent electrophile for this S

N2 reaction. The iodide ion is a superb leaving group, facilitating a rapid reaction rate.[5] Furthermore, as a primary halide, it strongly favors the substitution pathway over the competing E2 elimination reaction, which would become significant with secondary or tertiary halides.[4][8] -

Reaction Conditions: Heating under reflux provides the necessary activation energy to drive the reaction to completion within a reasonable timeframe. The 5-hour duration is an empirically determined optimum for achieving a high yield.[7]

-

Self-Validating Work-up: The work-up procedure is designed to systematically remove byproducts and unreacted starting materials. The sodium carbonate wash is a critical step that validates the separation; it selectively removes the acidic 4-nitrophenol, leaving the neutral ether product in the organic phase.[7] The final purification by recrystallization or distillation, confirmed by a sharp melting point at the literature value (60°C), serves as the ultimate validation of product identity and purity.[7]

Alternative Methodologies: Phase-Transfer Catalysis

While the classical Williamson synthesis is robust, modern approaches often employ Phase-Transfer Catalysis (PTC) to enhance efficiency and safety.[9][10] In a PTC system, the reaction can be run in a biphasic (aqueous-organic) system.

-

Mechanism: 4-nitrophenol is dissolved in an organic solvent (e.g., toluene) with the ethyl halide. An aqueous solution of a simple base (e.g., NaOH) is used for deprotonation. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the phenoxide anion from the aqueous phase into the organic phase, where it can react with the ethyl halide.[11][12]

-

Advantages: This method avoids the use of hazardous metallic sodium and the need for strictly anhydrous solvents, making the process greener, safer, and often more cost-effective for industrial applications.[13]

Caption: A generalized workflow for the synthesis and purification of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. chemcess.com [chemcess.com]

- 7. prepchem.com [prepchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. biomedres.us [biomedres.us]

- 10. crdeepjournal.org [crdeepjournal.org]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

- 12. dalalinstitute.com [dalalinstitute.com]

- 13. biomedres.us [biomedres.us]

Physical and chemical properties of 4-Nitrophenetole

An In-depth Technical Guide to 4-Nitrophenetole

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 100-29-8), a key intermediate in the synthesis of various organic compounds. We delve into its core physical and chemical properties, spectroscopic profile, reactivity, and established protocols for its synthesis and purification. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound for laboratory and industrial applications. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and safety.

Compound Identification and Nomenclature

Precise identification is the foundation of any chemical study. This compound is known by several names, which can be critical when searching literature and regulatory databases.

-

Systematic IUPAC Name : 1-ethoxy-4-nitrobenzene[1]

-

Common Synonyms : p-Nitrophenetole, 4-Ethoxynitrobenzene, Ethyl p-nitrophenyl ether[1][2][3]

-

CAS Registry Number : 100-29-8[1]

-

Molecular Formula : C₈H₉NO₃[1]

-

Molecular Weight : 167.16 g/mol [1]

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and application in various solvent systems. It typically appears as a brown or yellow crystalline solid[2][4].

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| Melting Point | 56-60 °C | [2][4] |

| Boiling Point | 283 °C (at 760 mmHg) | [1][5] |

| 112-115 °C (at 3 mmHg) | [2][4] | |

| Density | 1.1176 g/cm³ (at 100 °C) | [1] |

| Flash Point | 134.1 °C | [5] |

| Vapor Pressure | 0.00555 mmHg (at 25 °C) | [4][5] |

| Solubility | Slightly soluble in water and alcohol. Soluble in hot petroleum ether. Very soluble in hot alcohol, diethyl ether, acetone, and benzene. | [1] |

| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [2][6] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides a clear fingerprint of the molecule's structure. Key expected signals include a triplet corresponding to the methyl protons (-CH₃) of the ethoxy group, a quartet for the methylene protons (-CH₂-), and two distinct doublets in the aromatic region, characteristic of a para-substituted benzene ring.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorption bands indicating the presence of the nitro group (NO₂) typically around 1520 cm⁻¹ (asymmetric stretch) and 1345 cm⁻¹ (symmetric stretch). The C-O-C ether linkage will also show a characteristic stretch.[1]

-

Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) is observed at m/z 167. Key fragmentation patterns include the loss of the ethoxy group.[1]

-

UV-Vis Spectroscopy : In hexane, this compound exhibits a maximum absorption (λmax) at 295 nm, which is characteristic of the chromophoric system.[1]

Chemical Reactivity and Key Transformations

The chemical behavior of this compound is primarily dictated by the nitro group and the aromatic ether linkage.

Reduction of the Nitro Group

The most significant reaction for synthetic applications is the reduction of the nitro group to an amine. This transformation yields p-phenetidine, a valuable precursor for pharmaceuticals.

References

4-Nitrophenetole CAS number 100-29-8 properties

An In-depth Technical Guide to 4-Nitrophenetole (CAS 100-29-8) for Scientific Professionals

Introduction: Understanding this compound

This compound, also known as 1-ethoxy-4-nitrobenzene, is an aromatic organic compound that serves as a pivotal intermediate in various synthetic pathways. Characterized by a benzene ring substituted with a nitro group and an ethoxy group at the para position, its chemical structure imparts a unique reactivity profile that is highly valuable in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, tailored for researchers, chemists, and professionals in drug development.

Core Chemical and Physical Properties

Accurate characterization is fundamental to the effective use of any chemical intermediate. This compound is typically a yellow or brown crystalline solid.[1][2][4] Its core identifiers and physical properties are summarized below.

Chemical Identity

| Identifier | Value | Source(s) |

| CAS Number | 100-29-8 | [1][5] |

| IUPAC Name | 1-ethoxy-4-nitrobenzene | [5] |

| Molecular Formula | C₈H₉NO₃ | [1][5] |

| Molecular Weight | 167.16 g/mol | [3][5] |

| Synonyms | p-Nitrophenetole, 4-Ethoxynitrobenzene, Ethyl p-nitrophenyl ether | [5][6] |

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source(s) |

| Appearance | Yellow to brown crystalline solid | [1][2] |

| Melting Point | 56-60 °C | [1][6] |

| Boiling Point | 283 °C (at 760 mmHg) / 112-115 °C (at 3 mmHg) | [1][5][6] |

| Density | 1.178 g/cm³ | [6] |

| Flash Point | 134.1 °C | [1][6] |

| Vapor Pressure | 0.00555 mmHg at 25°C | [1][6] |

| Solubility | Slightly soluble in water; soluble in hot alcohol, diethyl ether, acetone, and benzene.[5] | [5] |

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The key spectral features are a direct consequence of its molecular structure, including the aromatic ring, the nitro group, and the ethyl ether moiety.

| Technique | Key Features and Interpretation | Source(s) |

| ¹H NMR | Signals typically appear around δ 8.18 (d, 2H, aromatic protons ortho to -NO₂), δ 6.94 (d, 2H, aromatic protons ortho to -OCH₂CH₃), δ 4.13 (q, 2H, -OCH₂CH₃), and δ 1.46 (t, 3H, -OCH₂CH₃). The distinct doublet, quartet, and triplet patterns are characteristic of the para-substituted ethoxybenzene structure. | [7] |

| ¹³C NMR | Expected signals for 8 unique carbon atoms, including the two ipso-carbons attached to the ethoxy and nitro groups, four aromatic CH carbons, and the two carbons of the ethyl group. | [1] |

| IR Spectroscopy | Characteristic peaks include strong absorptions for the nitro group (NO₂) asymmetric and symmetric stretching (around 1500-1530 cm⁻¹ and 1335-1355 cm⁻¹), C-O-C ether linkage stretching (around 1240-1260 cm⁻¹), and C-H stretching from the aromatic ring and ethyl group. | [1][5] |

| Mass Spectrometry (EI-MS) | The molecular ion peak [M]⁺ is observed at m/z 167. Key fragmentation patterns often show a prominent peak at m/z 139 due to the loss of an ethylene fragment (-C₂H₄). | [5] |

| UV-Vis Spectroscopy | Maximum absorption (λmax) in hexane is observed at 295 nm, corresponding to the π → π* electronic transitions within the nitrated aromatic system. | [5] |

Synthesis and Reactivity

This compound is not a naturally occurring compound and must be synthesized. Its utility stems from its role as a stable intermediate that can undergo further chemical transformations.

Common Synthetic Pathway: Williamson Ether Synthesis

The most common and field-proven method for preparing this compound is via the Williamson ether synthesis. This reaction involves the deprotonation of 4-nitrophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an ethyl halide (e.g., ethyl iodide or ethyl bromide). The causality behind this choice is the high acidity of the phenolic proton (pKa ≈ 7.15 for 4-nitrophenol), which allows for easy formation of the nucleophilic phenoxide, and the excellent leaving group ability of halides.[8][9]

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 4-Nitrophenol

This protocol is a self-validating system adapted from established procedures, designed to yield high-purity this compound.[9]

-

Preparation of Sodium Ethoxide: In a dry, round-bottom flask equipped with a reflux condenser and a stirring mechanism, dissolve a stoichiometric amount of metallic sodium (0.25 gram-equivalent) in absolute ethanol (300 mL) under an inert atmosphere. This in-situ formation of sodium ethoxide provides the strong base necessary for deprotonation.

-

Formation of the Phenoxide: Once the sodium has completely dissolved, add 4-nitrophenol (1 equivalent), previously dissolved in a minimal amount of absolute ethanol, to the sodium ethoxide solution. The formation of the sodium 4-nitrophenoxide salt is typically accompanied by a color change.

-

Nucleophilic Substitution: Add ethyl iodide or ethyl bromide (1.2 equivalents) to the reaction mixture. The excess alkylating agent ensures the reaction proceeds to completion.

-

Reaction Execution: Heat the mixture to reflux with constant stirring for approximately 5 hours. The elevated temperature provides the necessary activation energy for the Sₙ2 reaction. It is crucial to protect the reaction from moisture, which could consume the base.

-

Workup and Isolation:

-

After cooling, remove the bulk of the ethanol solvent using a rotary evaporator.

-

Pour the concentrated residue into a dilute solution of sodium carbonate (~5%) to neutralize any remaining acidic impurities.

-

Extract the aqueous phase multiple times with a suitable organic solvent, such as diethyl ether.

-

Combine the organic extracts, wash with water to remove inorganic salts, and dry over an anhydrous drying agent (e.g., calcium chloride or magnesium sulfate).

-

-

Purification:

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified either by vacuum distillation (collecting the fraction at 112-115 °C/3 mmHg) or by recrystallization from an ethanol/water mixture to yield the final product.[1][9] A typical yield for this procedure is around 60%.[9]

-

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its two functional groups:

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents (e.g., catalytic hydrogenation with Pd/C, or metals like Sn or Fe in acidic media). This transformation is the most significant reaction in its application, as it yields p-phenetidine, a precursor to many pharmaceuticals.[3][10]

-

Aromatic Ring: The nitro group is a strong deactivating group, making electrophilic aromatic substitution reactions difficult. Conversely, it strongly activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to itself, though the ethoxy group already occupies the para position.

-

Stability: The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[2][3]

Applications in Drug Development and Chemical Synthesis

The primary value of this compound lies in its role as a versatile building block for more complex molecules.

Intermediate for Pharmaceuticals

The reduction of this compound to p-phenetidine is a key step in the synthesis of several active pharmaceutical ingredients (APIs). Historically, p-phenetidine was the direct precursor to phenacetin, an analgesic and antipyretic. While phenacetin's use has declined due to side effects, p-phenetidine and its derivatives remain important in the synthesis of other drugs.[3] The conversion of related intermediates like 4-nitrophenol to paracetamol (acetaminophen) highlights the importance of this class of compounds in the pharmaceutical industry.[8][10]

Precursor for Dyes and Other Chemicals

Beyond pharmaceuticals, the amine derived from this compound (p-phenetidine) is an intermediate for producing dyes and the sweetener dulcin (4-ethoxyphenylurea).[2][3]

Caption: Synthetic utility of this compound.

Safety and Handling

As with any chemical reagent, proper handling and awareness of toxicological properties are paramount for ensuring laboratory safety.

GHS Hazard Profile

This compound is classified as hazardous. Key GHS statements include:

Emergency treatment may be required for methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[5] Lethal dose studies in rats indicate potential for liver injury and anesthesia at high doses.[5]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2][3]

References

- 1. Page loading... [guidechem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 100-29-8 [chemicalbook.com]

- 4. CAS 100-29-8: this compound | CymitQuimica [cymitquimica.com]

- 5. 4-Nitrophenetol | C8H9NO3 | CID 7495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 100-29-8 | this compound [chemindex.com]

- 7. This compound(100-29-8) 1H NMR [m.chemicalbook.com]

- 8. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. nbinno.com [nbinno.com]

Spectroscopic Fingerprinting of 4-Nitrophenetole: A Technical Guide to ¹H NMR, ¹³C NMR, and IR Analysis

Introduction: The Molecular Blueprint of 4-Nitrophenetole

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. This compound (1-ethoxy-4-nitrobenzene), a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals, demands rigorous analytical scrutiny to ensure its identity and purity.[1] This technical guide provides an in-depth exploration of the spectroscopic signature of this compound, focusing on Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy. As we delve into the spectral data, we will not only present the characteristic signals but also elucidate the underlying principles and experimental considerations that empower researchers to interpret these spectra with confidence. This guide is designed for scientists and professionals who seek a comprehensive understanding of how these powerful analytical techniques unravel the molecular architecture of this compound.

The structural framework of this compound, with its distinct aromatic and aliphatic regions, gives rise to a unique and interpretable spectroscopic profile. The following diagram illustrates the molecular structure and the numbering convention that will be used throughout this guide for spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of hydrogen atoms. The chemical shift, integration, and multiplicity of the signals in a ¹H NMR spectrum are dictated by the electronic environment of the protons.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The quality of a ¹H NMR spectrum is critically dependent on the sample preparation and the parameters of the spectrometer. The following is a generalized protocol for obtaining a high-resolution spectrum of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. The choice of solvent is crucial as its residual proton signals should not overlap with the analyte signals. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm. Modern spectrometers can often reference the spectrum to the residual solvent peak, making the addition of TMS optional.

-

-

Instrumental Setup and Data Acquisition:

-

The spectrum is typically acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) to achieve better signal dispersion.

-

The instrument is tuned and shimmed to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved peaks.

-

A standard one-pulse experiment is usually sufficient for acquiring a ¹H NMR spectrum. Key acquisition parameters include the spectral width, acquisition time, and relaxation delay.

-

Caption: A simplified workflow for acquiring a ¹H NMR spectrum.

Interpretation of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the protons of the ethoxy group. The electron-withdrawing nature of the nitro group and the electron-donating nature of the ethoxy group significantly influence the chemical shifts of the aromatic protons.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2, H-6 | ~8.19 | Doublet (d) | ~9.0 | 2H |

| H-3, H-5 | ~6.94 | Doublet (d) | ~9.0 | 2H |

| -O-CH₂-CH₃ | ~4.13 | Quartet (q) | ~7.0 | 2H |

| -O-CH₂-CH₃ | ~1.47 | Triplet (t) | ~7.0 | 3H |

Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer frequency.

Analysis of the Spectrum:

-

Aromatic Protons (H-2, H-6 and H-3, H-5): The aromatic region of the spectrum displays two doublets, a classic pattern for a 1,4-disubstituted benzene ring.

-

The protons ortho to the strongly electron-withdrawing nitro group (H-2 and H-6) are significantly deshielded and appear at a downfield chemical shift of approximately 8.19 ppm. The signal is a doublet due to coupling with the adjacent protons (H-3 and H-5).

-

The protons ortho to the electron-donating ethoxy group (H-3 and H-5) are shielded and resonate at a more upfield chemical shift of around 6.94 ppm. This signal is also a doublet due to coupling with H-2 and H-6.

-

The coupling constant for both doublets is approximately 9.0 Hz, which is typical for ortho-coupling in a benzene ring.

-

-

Ethoxy Group Protons (-O-CH₂-CH₃): The aliphatic region of the spectrum reveals the signals for the ethoxy group.

-

The methylene protons (-O-CH₂-) are adjacent to the electronegative oxygen atom, which deshields them, resulting in a quartet at approximately 4.13 ppm. The quartet multiplicity arises from coupling with the three equivalent protons of the adjacent methyl group (n+1 rule, where n=3).

-

The methyl protons (-CH₃) are further from the oxygen and are therefore more shielded, appearing as a triplet at around 1.47 ppm. The triplet multiplicity is due to coupling with the two equivalent protons of the adjacent methylene group (n+1 rule, where n=2).

-

The coupling constant for the quartet and the triplet is the same, approximately 7.0 Hz, as expected for vicinal coupling in an ethyl group.

-

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Data Acquisition

The acquisition of a ¹³C NMR spectrum requires a slightly different approach compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%).

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required to obtain a good signal-to-noise ratio in a reasonable amount of time.

-

Instrumental Setup and Data Acquisition:

-

¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum by removing the C-H coupling. This results in each unique carbon appearing as a singlet.

-

A larger number of scans are usually necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Interpretation of the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound will show six distinct signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-4 (ipso to -NO₂) | ~164.0 |

| C-1 (ipso to -OCH₂CH₃) | ~141.5 |

| C-2, C-6 | ~125.8 |

| C-3, C-5 | ~114.5 |

| -O-CH₂-CH₃ | ~64.2 |

| -O-CH₂-CH₃ | ~14.6 |

Note: The exact chemical shifts may vary slightly depending on the solvent and the spectrometer frequency.

Analysis of the Spectrum:

-

Aromatic Carbons:

-

The ipso-carbon attached to the ethoxy group (C-1) is deshielded by the electronegative oxygen and appears at approximately 164.0 ppm.

-

The ipso-carbon attached to the nitro group (C-4) is also significantly deshielded, resonating at around 141.5 ppm.

-

The carbons ortho to the nitro group (C-2 and C-6) are deshielded and appear at about 125.8 ppm.

-

The carbons meta to the nitro group (and ortho to the ethoxy group) (C-3 and C-5) are shielded by the electron-donating effect of the ethoxy group, resulting in a signal at a more upfield position of approximately 114.5 ppm.

-

-

Ethoxy Group Carbons:

-

The methylene carbon (-O-CH₂-) is directly attached to the electronegative oxygen atom and is therefore deshielded, appearing at around 64.2 ppm.

-

The methyl carbon (-CH₃) is further from the oxygen and is the most shielded carbon in the molecule, resonating at approximately 14.6 ppm.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds and functional groups.

Experimental Protocol: Obtaining the IR Spectrum of a Solid Sample

For a solid sample like this compound, the IR spectrum can be obtained using several techniques. The KBr pellet method is a common and reliable approach.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply high pressure to form a thin, transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment is recorded first and automatically subtracted from the sample spectrum.

-

Caption: A simplified workflow for obtaining an IR spectrum using the KBr pellet method.

Interpretation of the IR Spectrum of this compound

The IR spectrum of this compound is dominated by strong absorptions from the nitro group, as well as characteristic bands from the aromatic ring and the ethoxy group.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Asymmetric NO₂ Stretch | 1525 - 1475 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |

| Symmetric NO₂ Stretch | 1355 - 1315 | Strong |

| C-O-C Asymmetric Stretch | 1280 - 1240 | Strong |

| C-O-C Symmetric Stretch | 1050 - 1010 | Medium |

| C-N Stretch | 870 - 830 | Medium |

| Out-of-plane C-H Bending (para-disubstituted) | 860 - 800 | Strong |

Analysis of the Spectrum:

-

Nitro Group Vibrations: The most characteristic and intense bands in the spectrum are due to the nitro group. The asymmetric stretch appears as a strong band around 1510 cm⁻¹, and the symmetric stretch is observed as another strong band near 1340 cm⁻¹. The presence of these two strong absorptions is a definitive indicator of a nitro compound.

-

Aromatic Ring Vibrations: The spectrum shows absorptions for aromatic C-H stretching just above 3000 cm⁻¹ and several bands for C=C stretching in the 1600-1450 cm⁻¹ region. A strong out-of-plane C-H bending vibration around 850 cm⁻¹ is characteristic of a 1,4-disubstituted (para) benzene ring.

-

Ethoxy Group Vibrations: The aliphatic C-H stretching of the ethyl group is observed as medium intensity bands just below 3000 cm⁻¹. The strong absorption around 1250 cm⁻¹ can be attributed to the asymmetric C-O-C stretching of the aryl-alkyl ether, while the symmetric stretch appears around 1040 cm⁻¹.

-

C-N Stretch: The stretching vibration of the C-N bond is typically found in the 870-830 cm⁻¹ region.

Conclusion: A Cohesive Spectroscopic Portrait

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. ¹H NMR reveals the proton connectivity and the substitution pattern on the aromatic ring. ¹³C NMR maps out the carbon skeleton of the molecule. Finally, IR spectroscopy confirms the presence of the key functional groups, most notably the nitro and ether linkages. By understanding the principles behind each technique and the influence of molecular structure on the spectral data, researchers can confidently identify and assess the purity of this compound, ensuring its suitability for downstream applications in research and development. This guide serves as a foundational reference for the spectroscopic analysis of this important chemical intermediate.

References

An In-Depth Technical Guide to the Solubility of 4-Nitrophenetole in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of the solubility of 4-nitrophenetole (1-ethoxy-4-nitrobenzene), a key intermediate in various chemical syntheses. Recognizing the limited availability of quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility, qualitative solubility characteristics, and detailed methodologies for experimental determination. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical protocols to empower informed solvent selection and experimental design. We will delve into the physicochemical properties of this compound, explore the theoretical underpinnings of solubility, present known qualitative data, and provide a robust, step-by-step guide for quantitative solubility determination.

Introduction to this compound

This compound, with the chemical formula C₈H₉NO₃, is a yellow crystalline solid.[1] Its molecular structure, featuring a nitro group and an ethoxy group on a benzene ring, dictates its chemical reactivity and physical properties.

2.1 Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 58-60 °C | [3] |

| Boiling Point | 283 °C | [2] |

| CAS Number | 100-29-8 | [2] |

2.2 Industrial and Research Significance

This compound serves as a crucial precursor in the synthesis of various organic compounds. It is particularly important in the pharmaceutical industry and in the manufacturing of dyes.[1] The ethoxy group and the nitro group provide reactive sites for further chemical modifications, making it a versatile building block in organic synthesis.

2.3 The Critical Role of Solubility in its Applications

Understanding the solubility of this compound is paramount for its practical application. Proper solvent selection is critical for:

-

Reaction Kinetics: Ensuring that reactants are in the same phase is fundamental for optimal reaction rates.

-

Purification: Techniques such as recrystallization are entirely dependent on the differential solubility of the compound and impurities in a given solvent at various temperatures.

-

Formulation: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or an intermediate like this compound in various excipients and solvents is a key determinant of the final product's characteristics.

-

Analytical Chemistry: Accurate quantification of this compound using techniques like HPLC or UV-Vis spectroscopy requires its complete dissolution in a suitable solvent.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" provides a useful, albeit simplified, framework for predicting solubility.[4]

3.1 "Like Dissolves Like": A Molecular Perspective

This adage is rooted in the concept of polarity. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[4] this compound possesses both polar (the nitro group) and nonpolar (the benzene ring and the ethyl group) characteristics, giving it a moderate polarity. Therefore, it is expected to be more soluble in solvents of intermediate polarity.

3.2 Solvent-Solute Interactions

The dissolution process can be conceptually broken down into three steps:

-

Overcoming solute-solute interactions: Energy is required to break the crystal lattice forces of the solid this compound.

-

Overcoming solvent-solvent interactions: Energy is needed to create a cavity in the solvent for the solute molecule.

-

Formation of solute-solvent interactions: Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution is the sum of the energy changes in these three steps. For a substance to dissolve, the energy released in the third step should ideally compensate for the energy required in the first two steps.

3.3 Impact of Temperature on Solubility

The solubility of most solid compounds in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. According to Le Chatelier's principle, increasing the temperature of an endothermic process will shift the equilibrium towards the products, in this case, the dissolved solute.

Qualitative Solubility Data of this compound

These observations align with the molecular structure of this compound. Its largely organic and moderately polar nature makes it sparingly soluble in the highly polar water, but more amenable to dissolution in organic solvents like ethanol and ether.

Experimental Determination of Solubility

Given the scarcity of quantitative data, researchers often need to determine the solubility of this compound experimentally. The equilibrium shake-flask method is a reliable and widely used technique.

5.1 The Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This method involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solute.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath and agitate for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Dilution: Accurately dilute the aliquot of the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by taking into account the dilution factor.

5.2 Workflow Diagram for Experimental Solubility Determination

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound in organic solvents.

6.1 Solvent Polarity and Protic/Aprotic Nature

As previously discussed, the polarity of the solvent plays a significant role. Solvents with moderate polarity are likely to be good candidates for dissolving this compound. Furthermore, the ability of a solvent to act as a hydrogen bond donor or acceptor can be important. While this compound cannot donate a hydrogen bond, the oxygen atoms in the ethoxy and nitro groups can act as hydrogen bond acceptors. Therefore, protic solvents (e.g., alcohols) that can donate hydrogen bonds may exhibit good solvating power for this compound.

6.2 Logical Relationships in Solubility

Caption: Factors influencing the solubility of this compound.

6.3 Temperature Effects

For most solid solutes, solubility increases with temperature. When planning a recrystallization, it is crucial to select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility differential is the key to achieving high recovery of the purified compound upon cooling.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented, a thorough understanding of its physicochemical properties and the theoretical principles of solubility allows for rational solvent selection. This guide has provided a framework for understanding and predicting the solubility behavior of this compound. Furthermore, the detailed experimental protocol for determining equilibrium solubility empowers researchers to generate the precise data required for their specific applications, be it in organic synthesis, pharmaceutical formulation, or analytical method development.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Nitrophenetole

A Methodological Approach for the Characterization of Nitroaromatic Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

4-Nitrophenetole, an ether derivative of 4-nitrophenol, is a compound of interest in various fields of chemical research and development. As with many nitroaromatic compounds, a thorough understanding of its thermal stability and decomposition characteristics is paramount for safe handling, process development, and risk assessment. This technical guide provides a comprehensive framework for evaluating the thermal hazards of this compound. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this document will focus on the established methodologies for thermal analysis. We will leverage data from the closely related and well-studied analogue, 4-nitrophenol, to provide context and illustrative examples of expected thermal behavior. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols for the comprehensive thermal characterization of this compound and similar nitroaromatic compounds.

Introduction: The Imperative of Thermal Stability Analysis for Nitroaromatic Compounds

Nitroaromatic compounds are a class of molecules characterized by the presence of one or more nitro groups (-NO₂) attached to an aromatic ring. This functional group is a known explosophore, rendering many such compounds energetically unstable upon heating. The thermal decomposition of nitroaromatics can be highly exothermic and may lead to rapid pressure increases, posing significant safety risks in laboratory and industrial settings.[1] Therefore, a rigorous evaluation of the thermal stability and decomposition pathway of any new or existing nitroaromatic compound, such as this compound, is not merely a matter of scientific curiosity but a critical safety and regulatory requirement.

This compound (4-ethoxy-1-nitrobenzene) shares structural similarities with 4-nitrophenol, a compound known to decompose violently at elevated temperatures.[1][2] The primary distinction is the substitution of the phenolic hydroxyl group with an ethoxy group. While this modification alters the molecule's physical and chemical properties, the presence of the nitro group on the aromatic ring remains the primary determinant of its potential thermal hazards.

This guide will detail the application of key thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—for the characterization of this compound. We will present standardized, self-validating protocols and discuss the interpretation of the resulting data to assess thermal stability, identify decomposition temperatures, and estimate the energy released during decomposition.

Core Analytical Techniques for Thermal Hazard Assessment

A multi-technique approach is essential for a comprehensive understanding of a compound's thermal behavior. The two primary techniques employed for initial screening and characterization are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

2.1. Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides quantitative information about thermal events such as melting, crystallization, and decomposition. For hazard assessment, DSC is crucial for determining the onset temperature of decomposition and the enthalpy (heat) of decomposition (ΔHd). A large exothermic ΔHd is a key indicator of a potential thermal hazard.

2.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the temperature at which a material begins to decompose and for identifying the mass loss associated with different decomposition steps. When coupled with evolved gas analysis (EGA) techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), TGA can help identify the gaseous byproducts of decomposition.

The logical workflow for a preliminary thermal hazard assessment is depicted in the following diagram:

Caption: A generalized workflow for the thermal hazard assessment of a nitroaromatic compound.

Experimental Protocols for Thermal Analysis

The following protocols are designed to provide a robust and reproducible framework for the thermal analysis of this compound. The experimental parameters are chosen to ensure the detection of key thermal events while prioritizing safety.

3.1. Protocol 1: Differential Scanning Calorimetry (DSC) Analysis

Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition of this compound.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Pan Sealing: Hermetically seal the pan to contain any volatile decomposition products and ensure accurate enthalpy measurements.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 400 °C) at a constant heating rate of 10 °C/min.

-

Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative side reactions.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Determine the onset temperature of any exothermic event by extrapolating the baseline to the tangent of the peak's leading edge.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd) in J/g.

-

3.2. Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature range and quantify the mass loss of this compound upon heating.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA crucible.

-

Experimental Conditions:

-

Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 600 °C at a constant heating rate of 10 °C/min.

-

Atmosphere: Purge the sample chamber with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Determine the onset temperature of mass loss, which corresponds to the beginning of decomposition.

-

Calculate the percentage of mass lost at different temperature ranges.

-

The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

-

Illustrative Data from a Structural Analogue: 4-Nitrophenol

| Property | Value (for 4-Nitrophenol) | Source |

| Melting Point | 113–114 °C | [3] |

| Boiling Point | 279 °C (decomposes) | [3] |

| Decomposition Behavior | Decomposes violently at 279 °C. Its exothermic decomposition can cause a dangerously fast pressure increase. | [1][2] |

| Decomposition Products | Emits toxic fumes of nitrogen oxides upon heating to decomposition. | [1] |

Predicted Decomposition Pathway of this compound

Based on the known decomposition mechanisms of nitroaromatic compounds, a plausible decomposition pathway for this compound can be proposed. The initiation step is likely the homolytic cleavage of the C-NO₂ bond, which is typically the weakest bond in the molecule. This would generate a phenoxy radical and a nitrogen dioxide radical. Subsequent reactions of these highly reactive species would lead to the formation of a complex mixture of gaseous products and a solid residue.

Caption: A simplified, plausible decomposition pathway for this compound initiated by thermal energy.

Conclusion: A Call for Rigorous and Systematic Evaluation

The thermal stability and decomposition behavior of this compound are critical parameters that dictate its safe handling and use. This guide has provided a comprehensive methodological framework for the systematic evaluation of these properties using standard thermoanalytical techniques. While specific experimental data for this compound remains to be published, the protocols and interpretive guidance provided herein, supplemented with illustrative data from the structural analogue 4-nitrophenol, offer a robust starting point for any researcher or organization working with this compound.

It is imperative that the thermal hazards of this compound, and indeed all nitroaromatic compounds, are not underestimated. The application of the principles and protocols outlined in this guide will contribute to a safer research and development environment and ensure a more complete understanding of the chemical properties of these energetic materials.

References

A Senior Application Scientist's Guide to the Commercial Sourcing and Quality Verification of 4-Nitrophenetole for Pharmaceutical Research

Introduction: The Role of 4-Nitrophenetole in Synthesis

This compound (CAS No. 100-29-8), also known as 1-ethoxy-4-nitrobenzene, is an important organic intermediate frequently utilized in the synthesis of more complex molecules within the pharmaceutical and dye industries.[1] Its chemical structure, featuring a nitro group and an ethoxy group on a benzene ring, makes it a versatile precursor for various chemical transformations. For researchers and drug development professionals, securing a reliable supply of high-purity this compound is a critical first step in the synthetic workflow, directly impacting reaction yield, impurity profiles, and the ultimate success of a research campaign. This guide provides an in-depth overview of the commercial landscape for this compound and outlines the necessary quality control measures to ensure its suitability for demanding research applications.

Commercial Availability and Supplier Landscape

This compound is readily available from a variety of chemical suppliers who cater to the research and bulk chemical markets. The choice of supplier often depends on the required quantity, purity grade, and the documentation needed for regulatory purposes. Below is a comparative table of prominent suppliers offering this reagent.

| Supplier | Product Name(s) | CAS Number | Purity/Grade | Available Quantities |

| TCI America | This compound | 100-29-8 | >98.0% (GC) | 25 g, 500 g |

| Santa Cruz Biotechnology | This compound | 100-29-8 | Research Grade | Inquire |

| Parchem | This compound | 100-29-8 | Specialty Chemical | Inquire |

| ChemicalCAS.com | This compound | 100-29-8 | 98% | Inquire |

This table is representative and not exhaustive. Researchers should always verify current specifications and availability directly with the supplier.

The trustworthiness of a supplier is paramount. A reliable vendor will provide comprehensive documentation upon request, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS). The CoA is a critical document that details the lot-specific quality control testing results, confirming that the material meets the advertised specifications.[2]

The Imperative of Analytical Verification

While a supplier's CoA provides a baseline for quality, it is a fundamental principle of Good Laboratory Practice (GLP) to perform in-house analytical verification. This step is not merely procedural; it is a self-validating system to mitigate risks associated with mislabeled reagents, contamination during transit, or degradation over time. The choice of analytical technique is driven by the information required.

-

Structural Confirmation (Why NMR?): Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical identity and structure of an organic molecule. A ¹H NMR spectrum provides a unique fingerprint, showing the number of different types of protons, their electronic environments, and their proximity to one another. For this compound, one would expect to see characteristic signals for the aromatic protons and the ethyl group protons, with chemical shifts influenced by the electron-withdrawing nitro group.[3]

-

Purity Assessment (Why HPLC?): High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the main component from non-volatile impurities.[4] By using a UV detector, compounds that absorb light, such as aromatic compounds like this compound and its potential impurities, can be quantified. The percentage of the area of the main peak relative to the total area of all peaks gives a measure of the compound's purity.

-

Volatile Impurity Detection (Why GC-MS?): Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile or semi-volatile impurities. The sample is vaporized and separated based on boiling point and interaction with the GC column. The mass spectrometer then fragments the eluted compounds, providing a mass spectrum that can be compared to a library for positive identification.[5] This is crucial for detecting residual solvents from synthesis or purification.

The following diagram illustrates a robust workflow for the procurement and quality control of a critical chemical intermediate like this compound.

Caption: Procurement and QC workflow for research chemicals.

Experimental Protocol: HPLC Purity Assay of this compound

This protocol describes a general-purpose reverse-phase HPLC method for assessing the purity of a commercial sample of this compound.

1. Objective: To determine the purity of this compound by calculating the area percent of the main peak.

2. Materials and Reagents:

-

This compound sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade or ultrapure

-

Volumetric flasks (10 mL, 100 mL)

-

Autosampler vials

3. Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

4. Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 60% B to 95% B over 15 minutes

-

Flow Rate: 1.0 mL/min[6]

-

Column Temperature: 30 °C

-

Detection Wavelength: 290 nm[6]

-

Injection Volume: 10 µL

5. Procedure:

-

Standard Preparation (ca. 1 mg/mL):

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. Mix thoroughly.

-

-

Sample Preparation (ca. 0.1 mg/mL):

-

Pipette 1 mL of the Standard Preparation into a 10 mL volumetric flask.

-

Dilute to the mark with a 50:50 mixture of Acetonitrile and Water. Mix thoroughly.

-

Transfer the solution to an autosampler vial for analysis.

-

-

System Suitability:

-

Make five replicate injections of the Sample Preparation.

-

The relative standard deviation (RSD) of the peak area for the this compound peak should be ≤ 2.0%.

-

-

Analysis:

-

Inject a blank (50:50 Acetonitrile/Water) to ensure no carryover or system contamination.

-

Inject the Sample Preparation.

-

Run the analysis for a sufficient time to elute any late-eluting impurities (e.g., 20 minutes).

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram, disregarding any peaks from the blank and any peaks with an area less than 0.05% of the total area.

-

Calculate the area percent purity of this compound using the following formula:

% Purity = (Area of this compound Peak / Total Area of All Peaks) * 100

-

6. Trustworthiness and Self-Validation: This protocol incorporates self-validating checks. The system suitability test confirms the precision of the HPLC system before the actual sample is analyzed. Running a blank ensures the purity result is not artificially inflated by system contaminants. The established integration threshold (0.05%) ensures that insignificant baseline noise is not factored into the final purity calculation.

Conclusion

For the researcher in drug development, a chemical reagent is not a commodity but the foundational starting point of discovery. The commercial availability of this compound is robust, but this availability must be paired with rigorous scientific scrutiny. By partnering with reputable suppliers, understanding the causality behind analytical choices, and implementing self-validating in-house quality control protocols, scientists can ensure the integrity of their starting materials. This diligence is the bedrock of reproducible, high-quality research, preventing the costly and time-consuming process of troubleshooting reactions compromised by impure reagents.

References

- 1. 4-Nitrophenetol | C8H9NO3 | CID 7495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound(100-29-8) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 4-Nitrophenetole as an Intermediate in Dye Synthesis

Introduction: The Strategic Role of 4-Nitrophenetole in Chromophore Development

This compound, a pale-yellow crystalline solid, serves as a pivotal precursor in the synthesis of a variety of dyes, particularly within the azo class. Its chemical structure, featuring a nitro group (-NO₂) para to an ethoxy group (-OCH₂CH₃) on a benzene ring, makes it an ideal starting material. The ethoxy group is a moderately activating, ortho-para directing group, while the nitro group is a strongly deactivating, meta-directing group. However, the true value of this compound in dye synthesis is realized upon the chemical transformation of its nitro group into a primary amine (-NH₂), yielding p-phenetidine. This resultant amine is the key functional group that undergoes diazotization to form a reactive diazonium salt, the cornerstone of azo dye formation. This guide provides a detailed exploration of the synthetic pathway from this compound to azo dyes, offering in-depth protocols and the scientific rationale behind the experimental design.

Core Synthetic Pathway: From Nitroaromatic Precursor to Azo Chromophore

The conversion of this compound into a vibrant azo dye is a well-established, three-stage process. Each stage is critical for the successful formation of the final chromophoric system. This pathway is a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

Caption: Overall workflow for the synthesis of an azo dye from this compound.

Stage 1: Reduction of this compound to p-Phenetidine

Causality: The foundational step is the reduction of the nitro group to a primary aromatic amine. This transformation is essential because the nitro group is not reactive in diazotization, whereas the resulting amine group is the functional handle for diazonium salt formation. Common and effective laboratory methods include reduction with metals in acidic media (e.g., tin and hydrochloric acid) or catalytic hydrogenation.

Protocol: Reduction using Tin and Hydrochloric Acid

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8.35 g (0.05 mol) of this compound.

-

Reagent Addition: Add 15 g (0.126 mol) of granulated tin metal to the flask.

-